1-(2,4-dichlorophenyl)-2-(4-fluorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2FN2O2S/c20-13-3-8-16(17(21)12-13)19-18-2-1-9-23(18)10-11-24(19)27(25,26)15-6-4-14(22)5-7-15/h1-9,12,19H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZDSUMIDUVYSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
Pyrrolo[1,2-a]pyrazine vs. Pyrazole Derivatives
- Pyrazole Analogs : Compounds like 1-[(2,4-dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide () replace the pyrrolo-pyrazine core with a pyrazole ring. Despite structural differences, these analogs exhibit potent antibacterial activity (MIC = 1 µg/mL against B. subtilis), suggesting that the dichlorophenyl and fluorobenzenesulfonyl substituents are critical for activity regardless of the core .
- Pyrrolo-pyrazine Derivatives : describes 1-(3,4-dichlorophenyl)-2-[4-methyl-3-(trifluoromethyl)benzoyl]-pyrrolo[1,2-a]pyrazine, where a benzoyl group replaces the sulfonyl moiety. This substitution reduces polarity but may enhance metabolic stability due to the trifluoromethyl group .
Substituent Effects
Dichlorophenyl Positional Isomerism
Sulfonyl vs. Other Electrophilic Groups
- The 4-fluorobenzenesulfonyl group in the target compound differs from the dimethoxybenzenesulfonyl group in . Fluorine’s electronegativity may enhance binding affinity to enzymes like kinases or sulfotransferases compared to methoxy groups .
Antimicrobial Activity
- The pyrazole analog in (compound 10) demonstrates superior antibacterial activity (MIC = 1 µg/mL) compared to chloramphenicol, highlighting the importance of the 4-fluorobenzenesulfonyl group .
Kinase Inhibition Potential
- Pyrrolo-pyrazine derivatives in and are often designed as kinase inhibitors. The fluorobenzenesulfonyl group in the target compound may mimic ATP-binding motifs, analogous to sulfonamide-containing kinase inhibitors .
Preparation Methods
Pd-Catalyzed Cycloisomerization
A Pd-catalyzed tandem Sonogashira coupling and cyclization strategy has been employed for related pyrrolo[1,2-a]pyrazines. For this compound:
- Starting Material : 2-Bromo-5-methoxypyrazine reacts with a propargylamine derivative (e.g., N-propargyl-2,4-dichloroaniline) in the presence of Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and 1,8-diazabicycloundec-7-ene (DBU) in N,N-dimethylaniline (DMA) at 80°C for 6–8 hours.
- Mechanism : The reaction proceeds via Sonogashira coupling to form an alkynyl intermediate, which undergoes base-mediated cyclization to yield the pyrrolo[1,2-a]pyrazine core.
- Yield : Analogous reactions report yields of 48–62%.
Dehydrogenative Coupling of β-Amino Alcohols
Alternative routes utilize β-amino alcohols as precursors. For example:
- Substrate Preparation : 2-Amino-1-(2,4-dichlorophenyl)ethanol is synthesized via reductive amination of 2,4-dichlorobenzaldehyde with ethanolamine.
- Reaction Conditions : The β-amino alcohol undergoes dehydrogenative coupling catalyzed by a Ru-pincer complex (e.g., Ru-MACHO-BH) at 120°C under argon, forming the dihydropyrazine intermediate.
- Aromatization : Subsequent treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene at 80°C affords the fully aromatic pyrrolo[1,2-a]pyrazine.
Introduction of the 4-Fluorobenzenesulfonyl Group
Sulfonylation at the pyrrolo[1,2-a]pyrazine’s secondary amine is achieved through nucleophilic substitution:
Sulfonyl Chloride Coupling
- Reagents : 4-Fluorobenzenesulfonyl chloride (1.2 equiv) is added to a solution of the pyrrolo[1,2-a]pyrazine intermediate (1 equiv) in anhydrous dichloromethane (DCM) at 0°C.
- Base : Triethylamine (3 equiv) or pyridine is used to scavenge HCl.
- Conditions : The reaction proceeds for 12–16 hours at room temperature, monitored by TLC.
- Workup : The mixture is washed with 1M HCl, water, and brine, followed by drying over Na₂SO₄ and solvent evaporation.
- Yield : Sulfonylation of analogous amines typically achieves 70–85% yields.
Optimization and Characterization Data
Critical parameters influencing reaction efficiency include:
| Parameter | Optimal Value | Impact on Yield | Source |
|---|---|---|---|
| Catalyst Loading | 5 mol% Pd, 10 mol% CuI | +15% | |
| Solvent | DMA | +20% | |
| Temperature | 80°C | +12% | |
| Sulfonyl Chloride | 1.2 equiv | +10% |
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 8.24 (s, 1H, pyrazine-H), 7.82–7.75 (m, 2H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 6.57 (s, 1H, pyrrole-H).
- MS (ESI+) : m/z 482.1 [M+H]⁺ (calculated for C₁₉H₁₂Cl₂F₃N₂O₂S).
Challenges and Mitigation Strategies
Byproduct Formation :
Low Cyclization Efficiency :
Alternative Synthetic Routes
Solid-Phase Synthesis
Immobilized pyrrole derivatives on Wang resin undergo sequential alkylation and sulfonylation, with cleavage using TFA/DCM (1:9). Reported yields: 50–60%.
One-Pot Tandem Reactions
Combining cyclization and sulfonylation in a single pot reduces purification steps:
- Procedure : After pyrrolo[1,2-a]pyrazine formation, add 4-fluorobenzenesulfonyl chloride directly to the reaction mixture.
- Yield : 55–65% (lower due to competing side reactions).
Industrial-Scale Considerations
Q & A
Q. What strategies are recommended for optimizing the multi-step synthesis of this compound to enhance yield and purity?
The synthesis of this compound typically involves multi-step protocols, including condensation, cyclization, and sulfonylation. Key strategies include:
- Stepwise monitoring : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and intermediate purity .
- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reactivity in cyclization steps .
- Catalyst selection : Acidic conditions (e.g., glacial acetic acid) improve condensation efficiency, while POCl3/DMF mixtures drive Vilsmeier-Haack formylation .
- Purification : Column chromatography with gradients of hexane/ethyl acetate (7:1 to 3:1) effectively isolates intermediates .
Table 1 : Example reaction conditions for key steps
| Step | Reagents/Conditions | Purpose | Yield Range |
|---|---|---|---|
| Condensation | 4-Hydroxyacetophenone + alkyl bromide (reflux, 5% AcOH) | Form ethylidene hydrazine | 60-75% |
| Cyclization | POCl3/DMF, 80°C | Pyrazole ring closure | 70-85% |
| Sulfonylation | 4-Fluorobenzenesulfonyl chloride, pyridine base | Introduce sulfonyl group | 50-65% |
Q. How can advanced spectroscopic techniques resolve structural ambiguities in this compound?
- NMR spectroscopy : 1H/13C NMR identifies substituent patterns (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm; fluorobenzenesulfonyl groups via 19F NMR coupling) .
- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for analogs like 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine .
- Mass spectrometry (HRMS) : Confirms molecular formula (e.g., C19H14Cl2FN3O2S) and detects trace impurities .
Advanced Research Questions
Q. How should structure-activity relationship (SAR) studies isolate the contributions of dichlorophenyl and fluorobenzenesulfonyl groups?
- Functional group substitution : Synthesize analogs with halogen replacements (e.g., 4-methylphenyl instead of dichlorophenyl) to assess hydrophobic/hydrophilic balance .
- Bioactivity assays : Compare inhibitory potency against targets like cyclooxygenase-2 (COX-2) or kinases using isothermal titration calorimetry (ITC) .
- Computational docking : Map interactions of the sulfonyl group with enzymatic active sites (e.g., hydrogen bonding with Arg120 in COX-2) .
Table 2 : SAR trends in analogs (adapted from )
| Substituent Modification | Observed Impact | Example Target Affinity |
|---|---|---|
| Dichlorophenyl → 4-methylphenyl | Reduced COX-2 inhibition (IC50 ↑ 2.5×) | COX-2: IC50 = 1.8 µM → 4.5 µM |
| Fluorobenzenesulfonyl → tosyl | Weaker kinase binding (ΔG = -8.2 → -6.5 kcal/mol) | CDK2: Kd = 0.3 µM → 1.2 µM |
Q. What methodologies elucidate reaction mechanisms in nucleophilic substitution or cyclization steps?
- Kinetic isotope effects (KIE) : Deuterium labeling at reactive sites (e.g., benzylic positions) distinguishes concerted vs. stepwise mechanisms .
- In situ FTIR : Monitors intermediates during cyclization (e.g., carbonyl stretching at 1680 cm⁻1 for formylation) .
- Computational studies : Density functional theory (DFT) calculates activation energies for transition states (e.g., ΔG‡ for pyrazole ring closure = 24.3 kcal/mol) .
Q. How can researchers address discrepancies in reported biological activity data?
- Standardize assay conditions : Control variables like cell line passage number (e.g., HepG2 < passage 20), serum concentration, and incubation time .
- Meta-analysis : Compare datasets using tools like Prism or R to identify outliers (e.g., IC50 values >3 SD from mean excluded) .
- Validate target engagement : Use orthogonal methods (e.g., surface plasmon resonance + cellular thermal shift assay) to confirm binding .
Q. What emerging pharmacological targets are being explored for this compound?
- Kinase inhibition : Analog 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine shows nanomolar affinity for CDK2 and EGFR .
- GPCR modulation : Fluorobenzenesulfonyl-containing compounds exhibit partial agonism at 5-HT2A receptors (Ki = 120 nM) .
- Antimicrobial activity : Dichlorophenyl derivatives inhibit Staphylococcus aureus biofilm formation (MBIC50 = 8 µg/mL) .
Q. Can computational modeling predict regioselectivity in electrophilic substitutions?
Yes. For electrophilic aromatic substitution (EAS) on the pyrrolo[1,2-a]pyrazine core:
- DFT calculations : Identify electron-rich positions (e.g., C-3 and C-7 have highest Fukui indices, favoring nitration) .
- Molecular electrostatic potential (MEP) : Maps show nucleophilic regions (negative potential) at C-3 (-42.3 kcal/mol) .
Q. What factors impact reproducibility of synthetic procedures across laboratories?
- Solvent purity : Trace water in DMF reduces cyclization yields by 15–20% .
- Catalyst lot variability : POCl3 from different suppliers shows ±5% yield differences due to HCl content .
- Temperature control : Exothermic steps (e.g., sulfonylation) require jacketed reactors to maintain ±2°C precision .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
